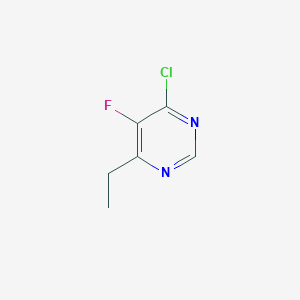

4-Chloro-6-ethyl-5-fluoropyrimidine

Übersicht

Beschreibung

4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) is a halogenated pyrimidine derivative with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol . Its structure features chlorine and fluorine substituents at positions 4 and 5, respectively, and an ethyl group at position 4. This compound is a critical intermediate in synthesizing Voriconazole, a triazole-based antifungal drug . Key physical properties include a boiling point of 201–211°C, a density of 1.286 g/cm³, and a refractive index of 1.496 . It is classified under UN3267 (corrosive liquid) and requires storage at +5°C .

Vorbereitungsmethoden

Chlorination of Hydroxypyrimidine Precursors

Industrial-Scale Phosphorus Oxychloride Method

The most widely documented industrial synthesis involves chlorinating 6-ethyl-5-fluoropyrimidin-4(1H)-one using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane (DCM). As detailed in ChemicalBook’s protocol , the reaction proceeds via nucleophilic substitution:

-

Reaction Setup : A reactor charged with DCM (20 L) and 6-ethyl-5-fluoropyrimidin-4(1H)-one (5.00 kg, 35.2 mol) is stirred at 25–30°C.

-

Reagent Addition : Et₃N (3.60 kg, 35.6 mol) is added to deprotonate the hydroxyl group, followed by POCl₃ (5.95 kg, 38.8 mol) over 3 hours, maintaining temperatures below 35°C to control exothermicity.

-

Reflux and Workup : Heating at 40–48°C for 3 hours ensures complete conversion. Cooling to 5°C and aqueous extraction yield 5.61 kg (99%) of the title compound as a brown liquid, with HPLC purity of 99.6% .

Advantages :

-

High yield (99%) and scalability (>5 kg batches).

-

Minimal purification required due to efficient phase separation.

Limitations :

-

Requires careful temperature control to avoid side reactions.

-

Dichloromethane, a hazardous solvent, necessitates specialized handling.

Alternative Chlorinating Agents

Patent CN108059617B describes a modified approach using phosphorus oxychloride in a multi-step synthesis of voriconazole intermediates. While the primary focus is on downstream derivatives, the chlorination step (Step c) mirrors industrial methods:

-

Substitution Reaction : 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid methyl ester reacts with POCl₃ at 90°C for 5 hours.

-

Purification : Rotary evaporation and silica gel chromatography yield methyl 5-fluoro-6-chloropyrimidine-4-carboxylate (81% yield) .

This method highlights the versatility of POCl₃ in activating hydroxyl groups across pyrimidine derivatives, though chromatography increases operational complexity.

Two-Step Condensation and Cyclization

Synthesis via Ethyl Fluoroacetate and Propionyl Chloride

Patent CN102060784A outlines a cost-effective route starting from ethyl fluoroacetate and propionyl chloride, avoiding expensive intermediates:

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic Acid Ethyl Ester

-

Reaction Conditions : Sodium hydride (44 g) in isopropyl ether facilitates condensation of ethyl fluoroacetate (106 g) and propionyl chloride (95 g) at 0–5°C.

-

Yield and Purification : After 12 hours, extraction and vacuum distillation yield 52 g (32%) of the intermediate .

Step 2: Cyclization with Acetate Carbonamidine

-

Cyclization : Reacting the ketoester with acetate carbonamidine in sodium methoxide/methanol at 16–25°C forms 6-ethyl-5-fluoro-4-hydroxypyrimidine.

-

Crystallization : Cooling and seeding produce the final hydroxypyrimidine, which is subsequently chlorinated .

Advantages :

-

Uses low-cost, readily available reagents.

-

Avoids hazardous solvents like DCM.

Limitations :

-

Moderate yield (32% in Step 1) due to competing side reactions.

-

Requires cryogenic conditions for intermediate stabilization.

Multi-Step Synthesis via Formamidine Intermediates

Sodium Borohydride Reduction and Fluorination

A patent by CN108059617B details a five-step sequence emphasizing purity control for pharmaceutical applications:

-

Step a : Ethyl fluoroacetate reacts with oxalyl chloride monomethyl ester under sodium methoxide catalysis to form 1-ethyl-4-methyl-2-fluoro-3-oxosuccinate.

-

Step b : Condensation with formamidine acetate in methanol yields methyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate (70% yield).

-

Step c : Chlorination with POCl₃ at 90°C produces methyl 5-fluoro-6-chloropyrimidine-4-carboxylate (81% yield).

-

Step d : Sodium borohydride reduces the ester to (6-chloro-5-fluoropyrimidin-4-yl)methanol (72% yield).

-

Step e : Diethylaminosulfur trifluoride (DAST) fluorinates the alcohol to 4-chloro-5-fluoro-6-(fluoromethyl)pyrimidine .

Key Insights :

-

Sodium borohydride enables selective reduction without affecting chloro or fluoro substituents.

-

DAST-mediated fluorination proceeds at mild temperatures (16–25°C), minimizing decomposition.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield | Scale | Catalyst/Solvent |

|---|---|---|---|

| POCl₃ Chlorination | 99% | Industrial (5 kg) | Et₃N/DCM |

| Two-Step Cyclization | 32% | Laboratory | NaH/Isopropyl ether |

| Multi-Step | 70–81% | Pilot Plant | NaOMe/MeOH, DAST/CH₂Cl₂ |

Industrial methods prioritize yield and throughput, whereas laboratory-scale routes emphasize modularity for derivative synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antifungal Agents

4-Chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of antifungal agents, notably voriconazole. Voriconazole is widely used to treat serious fungal infections, particularly those caused by Aspergillus species and Candida species. The synthesis involves the reaction of this compound with other reagents to form the final antifungal compound .

1.2 Antiviral Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. Studies have shown that modifications of this compound can lead to effective inhibitors of viral replication pathways, making it a candidate for further exploration in antiviral drug development .

Agricultural Applications

2.1 Herbicides

The compound has been investigated for its potential use as a herbicide. Its structural properties allow it to interact with plant growth regulators, potentially inhibiting the growth of unwanted vegetation while being less harmful to crops .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the challenges associated with poor stability and diastereoselectivity in initial methods. By employing an alternative route involving zinc dust, researchers achieved better yields and selectivity, demonstrating the importance of method selection in synthetic chemistry .

Case Study 2: Antifungal Development

In another case, researchers utilized this compound as an essential building block for developing novel antifungal agents. The resulting compounds showed significant activity against resistant fungal strains, indicating the compound's potential role in addressing public health challenges related to fungal infections .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-ethyl-5-fluoropyrimidine depends on its specific application. In the context of pharmaceuticals, it acts as an intermediate in the synthesis of active compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final bioactive molecule synthesized from this intermediate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Analogues

The following pyrimidine derivatives share structural similarities but differ in substituents, leading to distinct chemical and biological properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The chlorine and fluorine atoms in this compound enhance electrophilicity at position 4, facilitating nucleophilic substitution reactions in Voriconazole synthesis .

- Steric Effects: The ethyl group at position 6 introduces steric hindrance, which impacts reaction pathways. For example, in Route A (LDA-mediated synthesis), steric effects contribute to poor diastereoselectivity (~1:1), whereas Route B (Zn/Pb-mediated) achieves a 7:1 diastereomer ratio by mitigating these effects .

- Reactivity Comparisons: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine (additional Cl at position 2) exhibits higher reactivity toward nucleophiles compared to the mono-chloro derivative .

Contrast with Analogues

- 2-Amino-4-chloro-5-fluoropyrimidine: The amino group at position 2 enables participation in hydrogen bonding, making it suitable for nucleotide mimicry but less reactive in nucleophilic substitutions .

- 4-Chloro-2-ethoxy-5-fluoropyrimidine: The ethoxy group stabilizes the pyrimidine ring via resonance, favoring applications in agrochemicals over pharmaceuticals .

Biologische Aktivität

4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is known to serve as a building block in the synthesis of various bioactive molecules, including antifungal agents like voriconazole. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₆ClFN₂

- Molecular Weight : 160.58 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.04 to 2.25, indicating moderate lipophilicity .

Antifungal Activity

This compound has been identified as an impurity in voriconazole synthesis, which is a triazole antifungal agent used to treat serious fungal infections. Although primarily studied as a synthetic intermediate, its structural similarity to other antifungal compounds suggests potential antifungal properties.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition can affect the metabolism of co-administered drugs, leading to potential drug-drug interactions .

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Pharmacokinetics

The compound is characterized by its ability to permeate biological membranes, as indicated by its blood-brain barrier (BBB) permeability profile. It is classified as a BBB permeant but does not act as a substrate for P-glycoprotein (P-gp), which may influence its central nervous system effects and bioavailability .

Synthesis and Characterization

A study conducted by researchers focused on the synthesis of this compound as part of an investigation into improving voriconazole synthesis methods. The synthesis involved the use of dichloromethane and triethylamine under controlled temperatures, yielding high purity levels (>99%) for the compound .

Impurity Analysis in Voriconazole Production

In the context of pharmaceutical manufacturing, the presence of this compound as an impurity in voriconazole has prompted studies on its stability and impact on drug efficacy. The research highlighted that while it does not significantly affect voriconazole's antifungal activity, monitoring such impurities is essential for quality control in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine critical for experimental handling?

Answer: The compound (C₆H₆ClFN₂, MW 160.58) is sensitive to moisture and requires storage under inert atmosphere at room temperature . Its hazard profile includes acute toxicity (H302: harmful if swallowed) and eye irritation (H319) . Researchers should prioritize glovebox use for synthesis, avoid aqueous workups unless explicitly required, and employ gas chromatography (GC) or HPLC for purity assessment.

Q. What is a standard synthetic route for this compound?

Answer: A validated method involves refluxing 6-ethyl-5-fluoro-4-hydroxypyrimidine with phosphorus oxychloride (POCl₃) and triethylamine (TEA) in dichloromethane (DCM). Key steps:

- Dissolve 80 g of precursor in 240 mL DCM.

- Add 78.24 mL TEA as a base to neutralize HCl byproducts.

- Slowly add 57.4 mL POCl₃ over 30 minutes.

- Reflux for 5.5 hours, followed by aqueous workup with HCl .

Yields depend on stoichiometric control of POCl₃ and reaction temperature.

Q. How can researchers confirm the structural identity of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation. For example, analogous pyrimidine derivatives (e.g., 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine) were resolved at 293 K with R-factor = 0.034, confirming bond angles and substituent positions . Alternatively, high-resolution mass spectrometry (HRMS) and ¹⁹F NMR can validate molecular weight and fluorine environment.

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer: The chlorine atom at C4 and fluorine at C5 create electron-deficient pyrimidine rings, enhancing electrophilicity at C6. Density functional theory (DFT) studies on similar fluoropyrimidines reveal that fluorine’s electronegativity increases the partial positive charge on adjacent carbons, favoring nucleophilic aromatic substitution (SNAr) at C7. Computational modeling (e.g., B3LYP/6-311++G(d,p)) can predict reaction sites and transition states .

Q. What methodological considerations are critical when using this compound in Voriconazole synthesis?

Answer: In Voriconazole synthesis, this compound undergoes condensation with a triazole-containing ketone in aprotic solvents (e.g., acetone or toluene). Key parameters:

- Solvent choice: Toluene minimizes side reactions compared to polar solvents.

- Temperature: 80–100°C optimizes reaction kinetics without decomposition.

- Stoichiometry: A 1:1.2 molar ratio (pyrimidine:ketone) ensures complete conversion .

Post-reaction, chiral resolution via HPLC (e.g., Chiralpak AD-H column) isolates the active (2R,3S) enantiomer.

Q. How can contradictory data on reaction yields be analyzed and resolved?

Answer: Yield discrepancies often arise from competing hydrolysis or impurities. For example:

- Case 1: Lower yields in SNAr reactions may stem from residual moisture; Karl Fischer titration can quantify water content in solvents.

- Case 2: Impurities from incomplete POCl₃ reactions (e.g., residual hydroxyl groups) can be detected via FT-IR (O-H stretch at 3200–3600 cm⁻¹) .

Reaction monitoring via thin-layer chromatography (TLC) or in-situ ¹⁹F NMR (δ ~ -120 ppm for C5-F) clarifies intermediate formation .

Q. What computational approaches are used to predict the compound’s reactivity in medicinal chemistry applications?

Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., fungal CYP51 in Voriconazole’s mechanism). DFT calculations (e.g., M06-2X/cc-pVTZ) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. For example, fluorine’s σ-hole effect enhances halogen bonding in enzyme active sites .

Eigenschaften

IUPAC Name |

4-chloro-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTGVRWVTAJGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587753 | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-74-3 | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-ethyl-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.